molecular formula C20H22N2O2 B2369053 N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide CAS No. 852137-21-4

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide

Cat. No.: B2369053
CAS No.: 852137-21-4
M. Wt: 322.408
InChI Key: LYUZKGKZHMBROK-UHFFFAOYSA-N
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Description

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Subsequent alkylation and amidation steps are used to introduce the ethoxybenzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide is unique due to the presence of the ethoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and selectivity compared to other similar compounds.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-24-19-8-6-5-7-17(19)20(23)21-13-15-9-10-18-16(12-15)11-14(2)22(18)3/h5-12H,4,13H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUZKGKZHMBROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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